cis-3-Hexenyl Anthranilate: Physicochemical Profiling and Volatility Dynamics
cis-3-Hexenyl Anthranilate: Physicochemical Profiling and Volatility Dynamics
Technical Guide for Pharmaceutical & Application Scientists
Executive Summary
cis-3-Hexenyl anthranilate (CAS: 65405-76-7) is a high-molecular-weight ester characterized by exceptionally low vapor pressure and high lipophilicity.[1] While primarily utilized as a tenacious fragrance ingredient (concord grape/orange blossom notes), its physicochemical profile presents unique challenges and opportunities in drug development, particularly in inhalation toxicology , flavor masking for pediatric formulations , and semi-volatile organic compound (SVOC) retention modeling .
This guide analyzes the volatility characteristics of cis-3-hexenyl anthranilate, providing a rigorous thermodynamic framework and validated experimental protocols for vapor pressure determination.[1]
Physicochemical Architecture
The volatility of cis-3-hexenyl anthranilate is governed by its structural capacity for intermolecular cohesive forces.[1] Unlike simple esters, the anthranilate moiety introduces significant
Table 1: Core Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | - | |
| Molecular Weight | 219.28 g/mol | - |
| Vapor Pressure ( | 0.000089 mmHg (0.012 Pa) @ 25°C | Exp.[1][2][3][4][5] Extrapolation [1] |
| Boiling Point | 160°C @ 5 mmHg | Experimental [2] |
| LogP (Octanol/Water) | 4.37 - 4.51 | EPI Suite [3] |
| Flash Point | > 100°C (220°F) | Closed Cup [2] |
| Substantivity | > 48 Hours | Fabric/Surface Retention |
Structural Volatility Analysis
The molecule consists of a lipophilic cis-3-hexenyl chain esterified to anthranilic acid.[1]
-
Anthranilate Core: The benzene ring contributes to
- interactions between molecules in the liquid phase, increasing the enthalpy of vaporization ( ). -
Amine Functionality: The primary amine (
) at the ortho position forms an intramolecular hydrogen bond with the carbonyl oxygen. This reduces intermolecular H-bonding compared to isomers where the amine is para, slightly increasing volatility relative to non-chelated isomers, yet the high molecular weight dominates, resulting in low overall volatility.
Vapor Pressure & Volatility Characteristics[3][4][6][7][8][9][10]
Understanding the vapor pressure of cis-3-hexenyl anthranilate is critical for estimating its persistence in formulations and potential respiratory deposition.[1]
Vapor Pressure Profile
The compound exhibits SVOC behavior . With a vapor pressure below 0.01 Pa at room temperature, it does not evaporate according to simple zero-order kinetics in open systems; rather, its evaporation is diffusion-limited by the boundary layer of the air-liquid interface.[1]
Volatility Dynamics Diagram
The following diagram illustrates the thermodynamic barriers preventing the transition of cis-3-hexenyl anthranilate from the bulk liquid to the gas phase.
Figure 1: Thermodynamic barrier mechanism. The anthranilate core provides significant cohesive energy, requiring high thermal input to achieve volatilization.
Experimental Methodologies: Measuring Low Vapor Pressure
Direct measurement of vapor pressures below
Protocol: Isothermal TGA for Vapor Pressure Determination
Objective: Determine
Reagents & Equipment[4][7][8]
-
Instrument: High-sensitivity TGA (e.g., TA Instruments Q500 or equivalent).
-
Reference Standard: Benzoic acid (known
for calibration). -
Sample: cis-3-Hexenyl anthranilate (>98% purity).
-
Pan: Platinum or Aluminum (100
L), open configuration.
Step-by-Step Workflow
-
Calibration (The Calibration Constant
):-
Load Benzoic Acid standard.
-
Heat to a series of isotherms (e.g., 50°C, 60°C, 70°C) holding each for 20 minutes.
-
Calculate the rate of mass loss (
) for each temperature. -
Use the known vapor pressure
of Benzoic Acid to solve for in the Langmuir equation: Where (rate of evaporation), = Temperature (K), = Molecular Weight.
-
-
Sample Analysis:
-
Load 15-20 mg of cis-3-hexenyl anthranilate.[1]
-
Equilibration: Heat to 100°C for 5 minutes to remove moisture/volatiles, then cool to test start temperature.
-
Isothermal Steps: Program 10°C steps from 40°C to 120°C.
-
Dwell Time: Hold each temperature for 30-45 minutes to establish a linear mass loss slope.
-
-
Data Processing:
-
Extract the slope (
) from the linear region of each isotherm. -
Calculate
at each T using the calibrated value and the molecular weight of the anthranilate (219.28). -
Extrapolation: Plot
vs (Clausius-Clapeyron plot) to extrapolate back to 25°C.
-
Figure 2: Isothermal TGA workflow for determining vapor pressure of high-boiling esters.
Implications for Drug Development[1]
While cis-3-hexenyl anthranilate is not an API (Active Pharmaceutical Ingredient), its properties are highly relevant for formulation scientists working with excipients, flavors, or inhalation risks.[1]
Inhalation Toxicology & Retention
Due to its high boiling point and lipophilicity (LogP ~4.5), this compound falls into Cramer Class II/III for toxicity assessment [1].
-
Lung Retention: If aerosolized (e.g., in a nebulized formulation or environmental exposure), the low vapor pressure prevents rapid exhalation clearance. The compound will partition into the surfactant layer of the alveoli.
-
Safety Factor: Current risk assessments (RIFM) indicate exposure levels from fragrance use are well below the Threshold of Toxicological Concern (TTC), but formulation at high concentrations requires specific inhalation toxicity testing.
Formulation Stability (Excipient Use)
-
Flavor Masking: Its high substantivity makes it an excellent candidate for masking bitter APIs in pediatric syrups. It does not "flash off" during processing or storage.
-
Sorption: In plastic packaging (PVC/PET), the high LogP indicates a strong potential for sorption into the container walls, potentially altering the organoleptic profile of the drug product over time.
References
-
Research Institute for Fragrance Materials (RIFM). (2019). Fragrance ingredient safety assessment, cis-3-hexenyl anthranilate, CAS Registry Number 65405-76-7.[1][9][10][11] Food and Chemical Toxicology.
-
The Good Scents Company. (2023). cis-3-hexenyl anthranilate physicochemical data.
-
US EPA. (2012).[3] Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11. United States Environmental Protection Agency, Washington, DC, USA.
-
Silva, L. Y. A., et al. (2011).[4] Determination of the vapor pressure of ethyl esters by Differential Scanning Calorimetry. J. Chem. Thermodynamics.[4]
Sources
- 1. Showing Compound cis-3-Hexenyl anthranilate (FDB016822) - FooDB [foodb.ca]
- 2. (Z)-3-hexen-1-yl isobutyrate, 41519-23-7 [thegoodscentscompany.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. chemeo.com [chemeo.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Absolute Saturation Vapor Pressures of Three Fatty Acid Methyl Esters around Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. old.vscht.cz [old.vscht.cz]
- 9. (Z)-3-hexen-1-yl anthranilate, 65405-76-7 [thegoodscentscompany.com]
- 10. flavourandessence.com [flavourandessence.com]
- 11. femaflavor.org [femaflavor.org]
